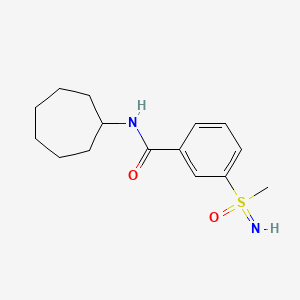
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is an organosulfur compound that features a benzamide core with a cycloheptyl group and a methylsulfonimidoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cycloheptylamine under appropriate conditions to form N-cycloheptyl-3-aminobenzamide.
Introduction of the Methylsulfonimidoyl Group: The methylsulfonimidoyl group can be introduced by reacting the N-cycloheptyl-3-aminobenzamide with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological systems, including enzyme inhibition and protein binding.
作用機序
The mechanism of action of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-cycloheptyl-3-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
N-cycloheptyl-3-(methylsulfonyl)aniline: Aniline derivative with a sulfonyl group.
Uniqueness
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties compared to its sulfonyl counterparts. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
特性
IUPAC Name |
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20(16,19)14-10-6-7-12(11-14)15(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13,16H,2-5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOEKKIXHRZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-Carboxy-3-hydroxycyclobutyl)sulfamoyl]-4-fluoro-5-methylbenzoic acid](/img/structure/B7405990.png)
![6-[3-(4,5-dihydro-1H-imidazol-2-yl)piperidin-1-yl]-2-methyl-3-nitropyridine](/img/structure/B7405997.png)
![2-Hydroxy-2-methyl-3-[[methyl(propyl)carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B7405998.png)
![2-chloro-5-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]sulfonyl-3-methylbenzoic acid](/img/structure/B7406003.png)
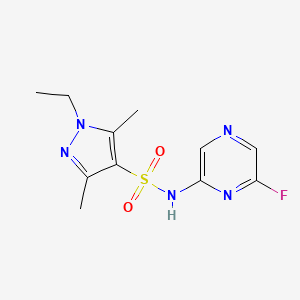

![N-[2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethyl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7406025.png)
![ethyl 2-[[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methylamino]-3-nitropyridine-4-carboxylate](/img/structure/B7406032.png)
![1-[4-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl]-2,2-difluoro-2-(1-hydroxycyclobutyl)ethanone](/img/structure/B7406039.png)
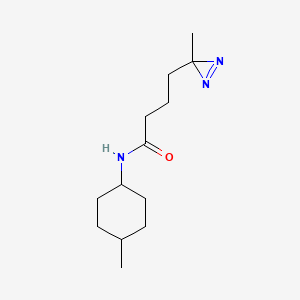
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]ethanone](/img/structure/B7406063.png)
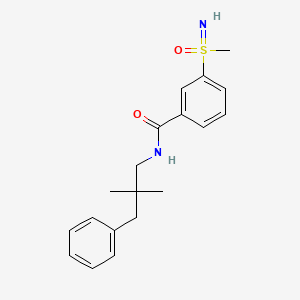
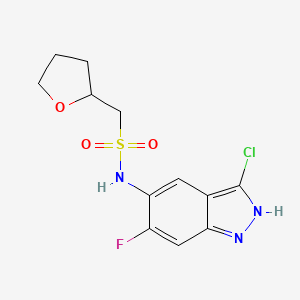
![N-[[1-(2-amino-5-methylbenzoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B7406097.png)
